Cancer research: The presence of an indole core, a cyano group, and an acrylamide moiety are features found in some anti-cancer agents. The compound could be explored for its potential to inhibit cancer cell growth or angiogenesis. [, ]
Neurological disorders: Indole derivatives are prominent in neuroactive compounds. The compound could be investigated for potential activity in models of pain, Alzheimer's disease, or Parkinson's disease. [, , , ]
Antimicrobial activity: Some of the provided papers discuss the synthesis and evaluation of indole derivatives with antimicrobial activity. This compound could be screened for its potential to inhibit bacterial or fungal growth. [, ]
Compound Description: This class of compounds, including both substituted (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-indol-3-yl)acrylonitriles, was synthesized and investigated for its potential use in green chemistry applications. [] These compounds were generated through L-Proline-catalyzed Knoevenagel condensation reactions involving indole-3-carboxyaldehydes or their N-methyl derivatives with ethyl cyanoacetate. [] Further modifications, such as N-methylation using dimethyl sulfate in PEG-600, were also explored. []
Relevance: This class of compounds shares the core acrylonitrile functionality with 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide, as well as the presence of the indole ring system. [] The variations in substituents on the indole and acrylonitrile moieties highlight potential areas for structure-activity relationship studies.
Compound Description: AD-18 is a synthetic cannabinoid analog identified in seized materials. [] This compound is a methylene analog of ADB-FUBICA and is notable for its structural similarity to other synthetic cannabinoids. [] Limited chemical and pharmacological data is currently available for AD-18. []
Relevance: AD-18, similar to 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide, contains a 1-(4-fluorobenzyl)-1H-indol-3-yl moiety. [] The difference lies in the substitution pattern at the 3-position of the indole ring. While the target compound features a substituted acrylamide group, AD-18 incorporates a 2-acetamido-3,3-dimethylbutanamide substituent. This structural comparison offers insights into the potential impact of these variations on activity and receptor binding.
Compound Description: This compound serves as a crucial intermediate in the multi-step synthesis of Osimertinib (Tagrisso). [] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) clinically used to treat non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations, including T790M. [] Osimertinib's mechanism of action involves forming a covalent bond with the cysteine 797 residue at the ATP binding site of EGFR, thereby inhibiting its activity. []
Relevance: This compound exhibits a high degree of structural similarity to 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide. [, ] Both compounds share a core indole structure. Additionally, both possess a substituted acrylamide moiety attached to a phenyl ring. These shared structural features suggest a potential common origin or synthetic pathway and warrant further investigation into the pharmacological properties of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide.
Compound Description: This molecule is recognized as a third-generation EGFR TKI, highlighting its role in targeting and inhibiting the epidermal growth factor receptor. [, ] The compound exhibits specific efficacy in addressing EGFR mutations, notably the T790M and L858R mutations commonly observed in NSCLC. [, ] This selectivity makes it a crucial tool in combating drug resistance in cancer.
Relevance: The compound shares a structural resemblance to 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide, particularly due to the presence of the acrylamide functionality. [, ] This shared feature, along with its potent anti-cancer properties, positions 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide as a potential candidate for further investigation into its anti-cancer activity.
Compound Description: This compound is classified as a third-generation EGFR TKI, indicating its role in inhibiting the epidermal growth factor receptor. [, ] This classification underscores its significance in cancer research and drug development.
Relevance: The compound shares a significant structural similarity with 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide, particularly due to the shared acrylamide functional group. [, ] The presence of this common pharmacophore, combined with the compound's classification as an EGFR inhibitor, suggests that 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide may possess biological activities relevant to EGFR inhibition and potentially other kinase targets.
Compound Description: This compound is identified as an EGFR inhibitor, targeting the epidermal growth factor receptor. [] EGFR inhibitors are crucial in cancer treatment, particularly for cancers driven by EGFR overexpression or mutations.
Relevance: This EGFR inhibitor shares a striking structural similarity with 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide. [] Both compounds feature an indole moiety linked to a pyrimidine ring, further connected to an acrylamide group. This pronounced structural similarity strongly suggests that 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide might also exhibit EGFR inhibitory activity, potentially impacting cancer cell proliferation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.